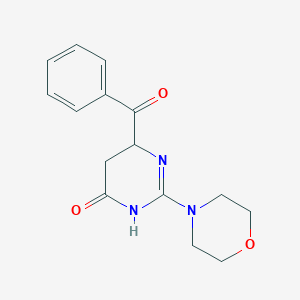![molecular formula C24H19FO4 B5498379 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5498379.png)
2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate involves multiple steps. Typically, the synthetic route includes the formation of the ester linkage through a reaction between an acid and an alcohol. The reaction conditions often require the presence of a catalyst and a dehydrating agent to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 4-methoxybenzoate
- 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 4-methoxybenzoate
Compared to these compounds, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate has unique structural features that may confer different chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the fluorophenyl group contribute to its distinct properties .
Properties
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO4/c1-16-7-3-5-9-19(16)24(27)29-23-15-18(28-2)12-13-20(23)22(26)14-11-17-8-4-6-10-21(17)25/h3-15H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYWAJAUGJXJBH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5498303.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid](/img/structure/B5498309.png)
![2-methyl-7-(2-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5498314.png)

![{4-(3-methoxybenzyl)-1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5498325.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5498329.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5498339.png)
![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B5498346.png)
![5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5498356.png)
![9-hydroxy-3-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5498359.png)
![N-(3-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-4,5-dimethyl-2-thienyl)-2-methylpropanamide](/img/structure/B5498385.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)

![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)
